molecular formula C14H19ClN2O2S B5906754 2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride

2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride

Cat. No.: B5906754
M. Wt: 314.8 g/mol
InChI Key: SBQLKGDJEPLCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride, also known as CMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMH is a synthetic compound that was first synthesized in the 1980s and has since been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride involves its interaction with the Kv1.3 channel. This compound binds to the channel and blocks its activity, preventing the flow of potassium ions across the cell membrane. This blockade has been shown to have a variety of effects on cellular function, including changes in membrane potential and intracellular calcium levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific cell type and experimental conditions. In general, this compound has been shown to have effects on cell proliferation, apoptosis, and migration. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride in lab experiments is its selectivity for the Kv1.3 channel. This selectivity allows for precise investigation of the role of this channel in various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring of experimental conditions are necessary to ensure the safety of researchers and experimental subjects.

Future Directions

There are many potential future directions for research involving 2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride. One area of interest is the development of this compound-based therapeutics for inflammatory diseases. Additionally, further investigation into the mechanism of action of this compound and its effects on cellular function could lead to new insights into the role of ion channels in various biological processes. Finally, the development of new analogs of this compound could lead to compounds with improved selectivity and efficacy.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride involves a multi-step process that begins with the reaction of 2-chlorobenzyl chloride and sodium thiosulfate to form 2-(2-chlorobenzyl)thioacetate. This intermediate is then reacted with N-(2-morpholinylmethyl)acetamide in the presence of a catalyst to form this compound. The final product is then purified through a series of filtration and recrystallization steps.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride has been widely used in scientific research as a tool to investigate a variety of biological processes. One of the most common applications of this compound is in the study of ion channels, specifically the voltage-gated potassium channel Kv1.3. This compound has been shown to selectively block Kv1.3 channels, making it a valuable tool for investigating the role of these channels in various physiological processes.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(morpholin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c15-13-4-2-1-3-11(13)9-20-10-14(18)17-8-12-7-16-5-6-19-12/h1-4,12,16H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQLKGDJEPLCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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